molecular formula C17H16N2O2 B10796188 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Cat. No.: B10796188
M. Wt: 280.32 g/mol
InChI Key: UPYOCTHZNIUVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MMV008212 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MMV008212 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.

    Biology: It is used to study the inhibitory effects on protozoan pathogens, particularly Theileria parva.

    Industry: It can be used in the development of veterinary pharmaceuticals and other related products.

Mechanism of Action

The mechanism of action of MMV008212 involves the inhibition of the proliferation of Theileria parva-infected lymphocyte cell lines . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with the cell cycle and induce apoptosis in the infected cells.

Comparison with Similar Compounds

Biological Activity

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure

The compound can be represented as follows:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity

Concentration (μM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
10150200
25100150
5050100

The results indicate a dose-dependent inhibition of inflammatory markers, highlighting the compound's potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The quinoline moiety is believed to enhance binding affinity to enzyme active sites, thereby modulating their activity.

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of the compound against Mycobacterium tuberculosis demonstrated that it inhibited the growth of both replicating and non-replicating bacteria at concentrations lower than traditional antibiotics . This positions it as a promising candidate for addressing drug-resistant tuberculosis strains.

Case Study 2: Anti-inflammatory Applications

In another research project focusing on chronic inflammatory conditions, administration of the compound resulted in a significant reduction in inflammation markers in animal models of arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11/h3-10,20H,1-2H3,(H,18,19)

InChI Key

UPYOCTHZNIUVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O

Origin of Product

United States

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